SP-141

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

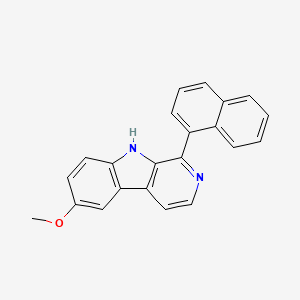

6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABFWJDLCCDJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SP-141: A Deep Dive into its Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SP-141 is a novel small molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncoprotein, demonstrating significant therapeutic potential in various cancer models.[1][2][3] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in cancer cells, designed for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the intricate signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting MDM2 for Degradation

The primary molecular target of this compound is the MDM2 protein, a critical negative regulator of the p53 tumor suppressor.[4][5][6][7] Unlike many MDM2 inhibitors that aim to disrupt the MDM2-p53 interaction, this compound employs a distinct and potent mechanism: it directly binds to MDM2 and induces its autoubiquitination and subsequent proteasomal degradation.[3][4][6][7][8][9][10] This action effectively reduces the cellular levels of MDM2, leading to the stabilization and activation of p53 in cancer cells with wild-type p53.[8][10] A noteworthy characteristic of this compound is its efficacy in cancer cells regardless of their p53 status (wild-type, mutant, or null), broadening its therapeutic applicability.[8][11][12][13]

The binding affinity of this compound to MDM2 is significant, with a reported Ki value of 28 nM.[7][14][15] This strong interaction facilitates the conformational changes in MDM2 that promote its self-destruction.

Cellular Consequences of this compound Action

The this compound-induced degradation of MDM2 triggers a cascade of downstream events within cancer cells, ultimately leading to anti-tumor effects. These consequences are observed across a range of cancer types, including breast cancer, pancreatic cancer, and neuroblastoma.[8][14]

Cell Cycle Arrest

Treatment with this compound consistently leads to cell cycle arrest at the G2/M phase in various cancer cell lines.[8][11][12] This cell cycle blockade is a direct consequence of the stabilization of p53 (in p53-wildtype cells), which transcriptionally activates the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1).[10][16][17] Increased p21 levels inhibit the activity of cyclin-CDK complexes that are essential for the G2/M transition.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[8][11][12] The apoptotic response is mediated through both p53-dependent and p53-independent pathways. In p53-wildtype cells, activated p53 can upregulate the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax.[18][19][20][21] The modulation of Bcl-2 family proteins shifts the balance towards apoptosis.

Inhibition of Cell Proliferation and Colony Formation

A key outcome of this compound treatment is the significant inhibition of cancer cell proliferation and their ability to form colonies.[8][11][12][15] This is a cumulative effect of the induced cell cycle arrest and apoptosis.

Inhibition of Cell Migration and Metastasis

Preclinical studies have demonstrated that this compound can inhibit the migration of breast cancer cells in vitro and suppress metastasis in vivo, suggesting its potential to control advanced and metastatic disease.[12]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference(s) |

| MCF-7 | Breast Cancer | Wild-type | 0.39 - 0.91 | [15] |

| MDA-MB-468 | Breast Cancer | Mutant | 0.39 - 0.91 | [15] |

| HPAC | Pancreatic Cancer | Wild-type | 0.38 | [4][6] |

| Panc-1 | Pancreatic Cancer | Mutant | 0.50 | [4][6] |

| AsPC-1 | Pancreatic Cancer | Mutant | 0.36 | [6] |

| Mia-Paca-2 | Pancreatic Cancer | Mutant | 0.41 | [6] |

| NB-1643 | Neuroblastoma | Wild-type | 0.26 - 0.89 | [11] |

| LA1-55n | Neuroblastoma | Null | 0.26 - 0.89 | [11] |

| SK-N-AS | Neuroblastoma | Mutant | 0.26 - 0.89 | [11] |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines with different p53 statuses.

| Cancer Model | Treatment Dose and Schedule | Tumor Growth Inhibition | Reference(s) |

| MCF-7 Xenograft (Breast Cancer) | 40 mg/kg, i.p., 5 days/week for 42 days | ~82% | [15] |

| MDA-MB-468 Xenograft (Breast Cancer) | 40 mg/kg, i.p., 5 days/week for 42 days | ~80% | [15] |

| Pancreatic Xenograft | 40 mg/kg, i.p., 5 days/week for ~3 weeks | 75% reduction in tumor volume on Day 18 | [6] |

| MDA-MB-231 Orthotopic (Breast Cancer) | 160 mg/kg/day (oral, free SP141) for 24 days | 51% | [9] |

| MDA-MB-231 Orthotopic (Breast Cancer) | 160 mg/kg/day (oral, SP141FcNP) for 24 days | 90% | [9] |

Table 2: In Vivo Efficacy of this compound in Xenograft and Orthotopic Mouse Models. This table summarizes the tumor growth inhibition observed in various in vivo cancer models upon treatment with this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[22]

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).[22]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]

-

Formazan (B1609692) Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Clonogenic Assay (Colony Formation Assay)

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach.

-

Treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.[23]

-

Fixation and Staining: Fix the colonies with a solution like 6% glutaraldehyde (B144438) and then stain with 0.5% crystal violet.[24]

-

Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells) in each well. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[25]

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).[25] Incubate the membrane with primary antibodies against target proteins (e.g., MDM2, p53, p21, β-actin) overnight at 4°C.[25]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Treat cells with this compound, then harvest and wash them with cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.[11][26]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[11]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27]

Apoptosis Assay (Annexin V-FITC Staining)

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 10-15 minutes.[6][8][9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Signaling pathway of this compound in cancer cells.

Caption: Experimental workflow for evaluating this compound's anti-cancer effects.

Conclusion

This compound represents a promising class of MDM2 inhibitors with a unique mechanism of action that involves the direct binding and subsequent proteasomal degradation of the MDM2 oncoprotein. This activity, which is effective irrespective of the p53 status of cancer cells, leads to potent anti-tumor effects, including cell cycle arrest, apoptosis, and inhibition of proliferation and metastasis. The comprehensive data from preclinical studies, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for the continued development of this compound as a novel targeted therapeutic agent for a broad range of human cancers. The visualized signaling pathways and experimental workflows offer a clear framework for understanding and further investigating the multifaceted anti-cancer properties of this compelling molecule.

References

- 1. Clonogenic Assay [en.bio-protocol.org]

- 2. Flow Cytometry Protocol [sigmaaldrich.com]

- 3. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protein expression of p53, p21 (WAF1/CIP1), bcl-2, Bax, cyclin D1 and pRb in human colon carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The p53/p21 Complex Regulates Cancer Cell Invasion and Apoptosis by Targeting Bcl-2 Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. texaschildrens.org [texaschildrens.org]

- 23. Clonogenic Assay [bio-protocol.org]

- 24. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cancer.wisc.edu [cancer.wisc.edu]

SP-141: A Technical Guide to its Discovery, Preclinical Development, and Mechanism of Action

This in-depth technical guide provides a comprehensive overview of the discovery, development timeline, and mechanism of action for SP-141, a novel inhibitor of the Mouse Double Minute 2 (MDM2) oncoprotein. The content herein is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Discovery and Development Timeline

This compound was identified through a combination of high-throughput screening and computer-aided, structure-based rational drug design.[1][2] The primary research and subsequent patent filing indicate a focused discovery and preclinical development effort primarily between 2014 and 2016.

-

2014: The initial discovery and characterization of this compound are detailed in a seminal publication in Nature Communications.[1][2][3][4] This work, from researchers at the Texas Tech University Health Sciences Center, established this compound as a direct binder to MDM2, inducing its degradation and demonstrating potent anti-cancer activity in breast cancer models.[1][2][4] Another study published around the same time highlighted its efficacy in pancreatic cancer models.[5]

-

2014 (September 26): The priority date for the patent covering the use of this compound in cancer treatment is filed, indicating the formal process of protecting the intellectual property surrounding the compound.[6]

-

2015 (September 25): A Patent Cooperation Treaty (PCT) application is filed, further solidifying the intellectual property claims.[6]

-

2016 (March 31): The PCT application for this compound is published (WO2016049453A1), making the details of the invention publicly available.[6] The original assignee is listed as the Texas Tech University System.[6]

-

2021: Further development of this compound is demonstrated in a study that synthesized and evaluated a fluorine-18 (B77423) labeled analogue of this compound for use as a PET imaging agent to visualize MDM2 expression in tumors.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| HPAC | Pancreatic Cancer | Wild-type | 0.38 | [9] |

| Panc-1 | Pancreatic Cancer | Mutant | 0.50 | [9] |

| AsPC-1 | Pancreatic Cancer | Mutant | 0.36 | [9] |

| Mia-Paca-2 | Pancreatic Cancer | Mutant | 0.41 | [9] |

| IMR90 | Normal Fibroblast | Wild-type | 13.22 | [9] |

| MCF-7 | Breast Cancer | Wild-type | Data not specified | [7] |

| MDA-MB-468 | Breast Cancer | Mutant | Data not specified | [4] |

| HepG2 | Hepatocellular Carcinoma | Wild-type | Data not specified | [7] |

Table 2: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |

| Pancreatic Cancer | Xenograft (Panc-1 cells) in nude mice | 40 mg/kg/day, intraperitoneal injection | 75% reduction in tumor volume compared to control after 18 days. | [5][9] |

| Pancreatic Cancer | Orthotopic (Panc-1, AsPC-1 cells) in nude mice | 40 mg/kg/day, intraperitoneal injection | Regression of orthotopic tumors. | [5] |

| Breast Cancer | Xenograft (MCF-7, MDA-MB-468 cells) in nude mice | 40 mg/kg, 5 days/week for 6 weeks, i.p. | Significant inhibition of tumor growth and metastasis with no apparent toxicity. | [1][6][7] |

Table 3: Binding Affinity

| Parameter | Value | Method | Reference |

| Ki | 28 nM | Fluorescence polarization-based binding assay | [3][7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Human pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1, Mia-Paca-2) and a normal fibroblast cell line (IMR90) were cultured in appropriate media.[5][9]

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

Cells were treated with various concentrations of this compound (e.g., 0.01-10 µM) for 72 hours.[9]

-

Cell viability was assessed using a standard MTT or similar colorimetric assay.

-

The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[5][9]

-

MDM2 Degradation Assay

-

Objective: To determine if this compound induces the degradation of the MDM2 protein.

-

Methodology:

-

Breast cancer cells (MCF-7 and MDA-MB-468) or pancreatic cancer cells (HPAC and Panc-1) were treated with this compound (e.g., 0.5 µM) or a vehicle control for 24 hours.[4][5]

-

The protein synthesis inhibitor cycloheximide (B1669411) (15 µg/mL) was added to the culture medium.[4][5][9]

-

Cells were harvested at various time points after the addition of cycloheximide.

-

Whole-cell lysates were prepared, and protein concentrations were determined.

-

MDM2 protein levels were analyzed by Western blotting using an anti-MDM2 antibody. The relative levels of MDM2 were normalized to a loading control such as β-actin.[5]

-

In Vivo Tumor Growth Inhibition Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

-

Methodology for Xenograft Models:

-

Human pancreatic (Panc-1) or breast (MCF-7, MDA-MB-468) cancer cells were subcutaneously injected into the flanks of nude mice.[5][7]

-

When tumors reached a palpable size, mice were randomized into treatment and control groups.

-

The treatment group received intraperitoneal (i.p.) injections of this compound (e.g., 40 mg/kg) on a specified schedule (e.g., 5 days a week).[6][7][9] The control group received vehicle injections.

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, mice were euthanized, and tumors were excised and weighed. Histological examination of various tissues was performed to assess toxicity.[6]

-

-

Methodology for Orthotopic Models:

-

Human pancreatic cancer cells (Panc-1, AsPC-1) were surgically implanted into the pancreata of nude mice.[5]

-

Treatment with this compound or vehicle commenced after a set period to allow for tumor establishment.

-

Tumor growth and regression were monitored, and at the end of the study, the pancreata were excised for analysis.[5]

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of MDM2, leading to its degradation. This action is independent of the p53 tumor suppressor status of the cancer cells.[1][6]

Caption: Mechanism of action of this compound, an MDM2 inhibitor.

Preclinical Development Workflow for this compound

The preclinical development of this compound followed a logical progression from initial identification to in vivo validation.

Caption: Preclinical development workflow for this compound.

References

- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models | Semantic Scholar [semanticscholar.org]

- 3. axonmedchem.com [axonmedchem.com]

- 4. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2016049453A1 - Cancer treatment utilizing this compound to bind with mdm2 and act as an inhibitor of mdm2 expression - Google Patents [patents.google.com]

- 7. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Molecular Target of SP-141: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-141 is a novel, cell-permeable, small molecule inhibitor that has demonstrated potent anti-cancer activity in various preclinical models. This document provides a comprehensive technical overview of this compound, with a primary focus on its molecular target, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visually represented.

Molecular Target Identification and Validation

The primary molecular target of this compound has been identified as Mouse Double Minute 2 homolog (MDM2) , a critical negative regulator of the p53 tumor suppressor.[1][2][3][4][5][6][7][8][9] this compound binds directly to the MDM2 protein with high affinity, leading to a unique mechanism of action that distinguishes it from many other MDM2 inhibitors.[2][3][6][7][8]

Experimental Workflow for Target Identification and Validation

The identification of MDM2 as the molecular target of this compound involved a multi-step process, beginning with computational screening and culminating in in vivo validation.

Caption: Experimental workflow for the identification and validation of this compound as an MDM2 inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy.

Table 1: Binding Affinity of this compound for MDM2

| Parameter | Value | Method | Reference |

| Ki | 28 nM | Fluorescence Polarization (FP) Assay | [7][10] |

Table 2: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| HPAC | Pancreatic Cancer | Wild-Type | 0.38 | [5] |

| Panc-1 | Pancreatic Cancer | Mutant | 0.50 | [5] |

| AsPC-1 | Pancreatic Cancer | Null | 0.36 | [5] |

| Mia-Paca-2 | Pancreatic Cancer | Mutant | 0.41 | [5] |

| IMR90 | Normal Fibroblast | Wild-Type | 13.22 | [5] |

| MCF-7 | Breast Cancer | Wild-Type | Not specified | [9] |

| MDA-MB-468 | Breast Cancer | Mutant | Not specified |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage & Administration | Outcome | Reference |

| Xenograft & Orthotopic Nude Mice | Pancreatic Cancer | 40 mg/kg/day, intraperitoneal injection, 5 days/week | 75% reduction in tumor volume compared to control after 18 days.[5] | [5] |

| Xenograft Nude Mice | Breast Cancer | 40 mg/kg, intraperitoneal injection | Suppression of tumor growth. |

Mechanism of Action

This compound exhibits a unique mechanism of action. Instead of solely blocking the MDM2-p53 interaction, this compound binds to MDM2 and promotes its auto-ubiquitination and subsequent degradation by the proteasome.[2][3][6][7][8][9] This leads to a reduction in the total cellular levels of MDM2, thereby liberating p53 from negative regulation. In cells with wild-type p53, this results in the stabilization and activation of p53, leading to the induction of p53 target genes, cell cycle arrest (primarily at the G2/M phase), and apoptosis.[8][9] Notably, this compound demonstrates efficacy in cancer cells regardless of their p53 status, suggesting that the depletion of MDM2 has anti-tumor effects that are independent of p53.[2][8][9]

Signaling Pathway

The following diagram illustrates the MDM2-p53 signaling pathway and the impact of this compound.

Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

MDM2 Binding Affinity Assay (Fluorescence Polarization)

This protocol is based on a competitive fluorescence polarization (FP) assay to determine the binding affinity (Ki) of this compound for MDM2.

-

Reagents and Materials:

-

Recombinant human MDM2 protein.

-

Fluorescently labeled p53-derived peptide probe.

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Black, low-volume 384-well microplates.

-

Plate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In each well of the microplate, add the fluorescently labeled p53 peptide probe at a fixed concentration.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Add the recombinant MDM2 protein to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used on the p53 peptide.

-

The Ki value is calculated from the IC50 value obtained from the dose-response curve, using the Cheng-Prusoff equation.

-

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of this compound on cancer cell lines.[11][12]

-

Reagents and Materials:

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.01-10 µM) or vehicle control for 72 hours.[5]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]

-

Observe the formation of purple formazan (B1609692) crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

-

In Vivo Orthotopic Pancreatic Cancer Xenograft Model

This protocol describes the establishment and use of an orthotopic pancreatic cancer xenograft model in nude mice to evaluate the in vivo efficacy of this compound.[1][2][3][4][13]

-

Animals and Cell Lines:

-

Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

-

Human pancreatic cancer cells (e.g., Panc-1) expressing a reporter gene (e.g., luciferase) for in vivo imaging.

-

-

Procedure:

-

Tumor Cell Implantation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Make a small incision in the left abdominal flank to expose the spleen and pancreas.

-

Inject a suspension of pancreatic cancer cells (e.g., 1 x 106 cells in 50 µL of a 1:1 mixture of PBS and Matrigel) into the tail of the pancreas using a 30-gauge needle.[13]

-

Close the incision with sutures or surgical clips.

-

-

This compound Treatment:

-

Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (40 mg/kg) or vehicle control via intraperitoneal injection daily for 5 days a week.[5]

-

-

Tumor Monitoring and Efficacy Evaluation:

-

Monitor tumor growth regularly (e.g., twice a week) using a caliper or an in vivo imaging system.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

-

Data Analysis:

-

Compare the tumor volumes and weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

-

-

Conclusion

This compound is a potent and specific inhibitor of MDM2 with a distinct mechanism of action involving the induction of MDM2 auto-ubiquitination and proteasomal degradation. It demonstrates significant anti-tumor activity in preclinical models of pancreatic and breast cancer, both in vitro and in vivo, and its efficacy is independent of the p53 mutational status of the cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for cancer.

References

- 1. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]

- 2. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

- 4. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

SP-141: A Novel MDM2 Degrader with Potent p53-Independent Anticancer Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SP-141 is a novel small molecule inhibitor of Mouse Double Minute 2 homolog (MDM2) that has demonstrated significant anticancer activity in a variety of preclinical cancer models. Uniquely, this compound functions independently of the tumor suppressor p53 status of the cancer cells. Its mechanism of action involves the direct binding to MDM2, which promotes MDM2's auto-ubiquitination and subsequent degradation by the proteasome. This degradation of MDM2 leads to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the p53-independent anticancer activity of this compound, including quantitative data on its efficacy, detailed experimental protocols for its study, and a visualization of its proposed signaling pathways.

Introduction

The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its pathway is inactivated in a majority of human cancers. A common mechanism of p53 inactivation is the overexpression of its primary negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. While therapies aimed at disrupting the MDM2-p53 interaction have been developed, their efficacy is limited to cancers with wild-type p53. This compound represents a new class of MDM2 inhibitors that circumvents this limitation by inducing the degradation of MDM2 itself, thereby exerting its anticancer effects regardless of the p53 mutational status.

Quantitative Data on Anticancer Activity

The anticancer efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| HPAC | Pancreatic | Wild-type | 0.38[1] |

| Panc-1 | Pancreatic | Mutant | 0.50[1] |

| AsPC-1 | Pancreatic | Mutant | 0.36[1] |

| Mia-Paca-2 | Pancreatic | Mutant | 0.41[1] |

| Breast Cancer Cell Line | Breast | Not Specified | 0.39[1] |

| IMR90 | Normal Fibroblast | Wild-type | 13.22[1] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Treatment | Duration | Tumor Growth Inhibition | Reference |

| Pancreatic Xenograft | 40 mg/kg; i.p. injection; 5 d/wk | ~3 weeks | 75% reduction in tumor volume on Day 18 compared to control.[1] | [1] |

| Orthotopic Pancreatic Tumor | 40 mg/kg; i.p. injection; 5 d/wk | ~3 weeks | Significant suppression of tumor growth.[1] | [1] |

Core Mechanism of Action: p53-Independent MDM2 Degradation

This compound's primary mechanism of action is the induction of MDM2 auto-ubiquitination and its subsequent degradation by the proteasome.[1] This activity is independent of the p53 status of the cell, making it a promising therapeutic agent for a broad range of cancers.

Signaling Pathways

The degradation of MDM2 by this compound disrupts its p53-independent oncogenic functions. MDM2 is known to interact with and regulate a number of proteins involved in cell cycle progression and apoptosis. The following diagrams illustrate the proposed signaling pathways affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blotting for Protein Expression

This technique is used to analyze the levels of specific proteins, such as MDM2, following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MDM2, anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising anticancer agent with a novel p53-independent mechanism of action. By inducing the degradation of MDM2, this compound effectively triggers cell cycle arrest and apoptosis in a wide range of cancer cells, irrespective of their p53 status. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic for various malignancies. The exploration of its effects on p53-independent MDM2 substrates opens new avenues for understanding its complete mechanism and identifying potential biomarkers for patient selection.

References

Technical Guide: Binding Affinity and Mechanism of Action of SP-141, a Novel MDM2 Inhibitor

Executive Summary

The Mouse Double Minute 2 (MDM2) protein is a principal negative regulator of the p53 tumor suppressor. Its overexpression is a common feature in many human cancers, leading to the attenuation of p53's function and promoting tumor growth. Consequently, the inhibition of the MDM2-p53 interaction has become a key strategy in oncology drug development. This document provides a detailed technical overview of SP-141, a novel, cell-permeable pyrido[b]indole derivative that targets MDM2.[1] Unlike traditional inhibitors that solely block the p53 binding pocket, this compound exhibits a distinct mechanism of action by inducing the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[1][2] This guide summarizes the quantitative binding affinity of this compound for MDM2, details the experimental protocols used to determine these parameters, and illustrates the key signaling pathways and workflows.

This compound Quantitative Binding Affinity for MDM2

This compound binds directly to the MDM2 protein with high affinity.[2][3] This interaction has been quantified using several standard biophysical techniques, primarily Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR). The resulting affinity constants (Kᵢ and Kᵈ) are summarized below.

| Parameter | Value (nM) | Assay Method | Reference |

| Kᵢ (Inhibition Constant) | 28 ± 6 | Fluorescence Polarization (FP) | [3] |

| Kᵈ (Dissociation Constant) | 43 | Surface Plasmon Resonance (SPR) | [3] |

Mechanism of Action of this compound

This compound represents a new class of MDM2 inhibitors due to its unique mechanism.[2] While it does bind directly to the MDM2 protein, its primary anticancer activity stems from its ability to promote MDM2's intrinsic E3 ubiquitin ligase activity toward itself, leading to auto-ubiquitination and degradation by the proteasome.[2][4] This reduction in cellular MDM2 levels occurs regardless of the p53 mutational status of the cancer cells, providing a therapeutic window for tumors that are not responsive to traditional p53-reactivating therapies.[2][5]

Experimental Protocols

The binding affinity of this compound to MDM2 is typically determined using Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR). Below are detailed, generalized protocols for these assays as applied to MDM2 inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay measures the disruption of the MDM2-p53 peptide interaction by a competitive inhibitor like this compound. A fluorescently-labeled peptide derived from p53 is used as a probe.[6][7]

Principle: When the small, fluorescently-labeled p53 peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, its tumbling slows significantly, increasing the polarization signal.[7] this compound competes with the peptide for binding to MDM2, causing a dose-dependent decrease in polarization.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT).

-

MDM2 Protein: Dilute purified recombinant human MDM2 protein to a final concentration (e.g., 1 µM) in assay buffer.[7]

-

Fluorescent Probe: Use a Rhodamine-labeled p53-derived peptide (e.g., Rd-p53) at a final concentration of 50 nM.[7]

-

Test Compound (this compound): Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO.

-

-

Assay Execution (384-well plate format):

-

Add a fixed volume of the fluorescent probe and MDM2 protein solution to each well.

-

Add the serially diluted this compound or control (DMSO vehicle) to the wells.

-

Include controls:

-

Negative Control (0% Inhibition): Probe + MDM2 + DMSO.

-

Positive Control (100% Inhibition): Probe + DMSO (no MDM2).[7]

-

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.[7]

-

-

Data Acquisition:

-

Measure the fluorescence polarization signal using a suitable plate reader (e.g., with excitation at 531 nm and emission at 595 nm for a Rhodamine label).[7]

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, requiring the Kᵈ of the fluorescent probe for MDM2.

-

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique used to measure real-time binding kinetics and affinity.[8]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (ligand) is immobilized on the chip, and its binding partner (analyte) is flowed over the surface. The binding event causes a mass change on the surface, which alters the refractive index and is detected as a response unit (RU) signal.[8][9]

Methodology:

-

Chip Preparation and Immobilization:

-

Select a sensor chip (e.g., a Ni-NTA chip for His-tagged proteins or a CM5 chip for amine coupling).

-

Immobilize purified recombinant MDM2 protein (ligand) onto the sensor chip surface according to the manufacturer's protocol. A reference flow cell should be prepared (e.g., deactivated) to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of this compound sequentially over the ligand (MDM2) and reference flow cells at a constant flow rate.[10]

-

Each injection cycle consists of:

-

Association Phase: Analyte flows over the chip, and binding is monitored.

-

Dissociation Phase: Running buffer flows over the chip, and the dissociation of the complex is monitored.

-

-

Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte, preparing the surface for the next injection.

-

-

Data Acquisition:

-

The instrument records the binding response (in RU) over time, generating a sensorgram for each analyte concentration.

-

-

Data Analysis:

-

After subtracting the reference channel signal, the resulting sensorgrams are analyzed.

-

Fit the association (kₐ) and dissociation (kₑ) curves to a suitable binding model (e.g., 1:1 Langmuir).

-

The dissociation constant (Kᵈ) is calculated as the ratio of the rate constants (Kᵈ = kₑ / kₐ).

-

References

- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

SP-141: A Technical Whitepaper on the Induction of MDM2 Autoubiquitination and Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mouse Double Minute 2 (MDM2) oncogene, a critical negative regulator of the p53 tumor suppressor, is overexpressed in a multitude of human cancers, making it a prime target for therapeutic intervention. While many inhibitors aim to disrupt the MDM2-p53 interaction, their efficacy is limited in cancers with mutant or deficient p53. SP-141, a novel pyrido[b]indole small-molecule inhibitor, represents a paradigm shift in MDM2-targeted therapy. This document elucidates the unique mechanism of this compound, which involves direct binding to the MDM2 protein to promote its E3 ubiquitin ligase auto-activity, leading to enhanced autoubiquitination and subsequent proteasomal degradation. This action occurs irrespective of cellular p53 status, broadening its potential therapeutic window. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols for assessing its mechanism, and visual diagrams of the associated signaling pathways and workflows.

Introduction: The Role of MDM2 in Oncology

MDM2 is an E3 ubiquitin ligase that plays a pivotal role in cell cycle regulation and apoptosis, primarily through its interaction with the p53 tumor suppressor protein.[1] In unstressed cells, MDM2 targets p53 for ubiquitination and proteasomal degradation, thus maintaining low levels of p53.[1] In many cancers, the MDM2 gene is amplified, leading to overexpression of the MDM2 protein. This effectively silences the tumor-suppressive functions of wild-type p53, contributing to tumor progression.[2] Furthermore, MDM2 possesses oncogenic functions that are independent of p53.[3] Consequently, inhibiting MDM2 function is a highly sought-after strategy in cancer drug development.

This compound: A Novel Class of MDM2 Inhibitor

This compound is a rationally designed, drug-like small molecule that was identified through high-throughput screening and structure-based design.[4][5] Unlike conventional inhibitors that target the MDM2-p53 binding pocket, this compound directly binds to the MDM2 protein to induce its degradation.[4][5][6] This novel mechanism of action involves the induction of MDM2 autoubiquitination, marking a significant advancement in the field.[4]

Core Mechanism: this compound-Induced MDM2 Autoubiquitination

The defining characteristic of this compound is its ability to trigger the self-destruction of its target. The process unfolds as follows:

-

Direct Binding: this compound directly binds to the MDM2 protein with high affinity.[4][6]

-

Conformational Change & Activation: This binding event is hypothesized to induce a conformational change in MDM2 that enhances its intrinsic E3 ubiquitin ligase activity.

-

Enhanced Autoubiquitination: The activated MDM2 protein then proceeds to "tag" itself with multiple ubiquitin molecules in a process known as autoubiquitination.[4][5][7]

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the MDM2 protein.[4][8]

This chain of events leads to a rapid decrease in cellular MDM2 levels, thereby liberating p53 from negative regulation (in p53-wild-type cells) and attenuating MDM2's p53-independent oncogenic activities.[3][4]

Caption: Mechanism of this compound-induced MDM2 degradation.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The data highlights its potency and selectivity for cancer cells over non-cancerous cells.

Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) | Reference |

| HPAC | Pancreatic | Wild-Type | 0.38 | [4][7] |

| Panc-1 | Pancreatic | Mutant | 0.50 | [4][7] |

| AsPC-1 | Pancreatic | Mutant | 0.36 | [7] |

| Mia-Paca-2 | Pancreatic | Mutant | 0.41 | [7] |

| IMR90 | Normal Fibroblast | Wild-Type | 13.22 | [7] |

Table 2: Binding Affinity and In Vivo Efficacy of this compound

| Parameter | Value | Model System | Reference |

| Binding Affinity (Ki) | 28 nM | FP-based MDM2 binding assay | [6] |

| Tumor Growth Inhibition | 75% reduction | Pancreatic xenograft mouse model (40 mg/kg/d) | [4][7] |

Detailed Experimental Protocols

Reproducing the findings related to this compound's mechanism requires specific experimental procedures. Below are detailed protocols for key assays.

Protocol 1: Cell-Based MDM2 Degradation Assay

This assay determines the rate of MDM2 protein degradation in the presence of this compound by inhibiting new protein synthesis.

-

Cell Culture: Plate cancer cells (e.g., HPAC, Panc-1) in 6-well plates and grow to 70-80% confluency.

-

Treatment: Treat cells with either DMSO (vehicle control) or this compound (e.g., 0.5 µM).

-

Protein Synthesis Inhibition: Add cycloheximide (B1669411) (CHX) to a final concentration of 15 µg/mL to all wells to halt protein synthesis.

-

Time Course Collection: Lyse cells at various time points (e.g., 0, 2, 4, 6, 8 hours) after CHX addition.

-

Western Blotting:

-

Separate cell lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against MDM2 and a loading control (e.g., β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification: Densitometrically quantify the MDM2 protein bands and normalize to the loading control. The rate of decrease in the MDM2 signal over time reflects its degradation rate.[4]

Protocol 2: In-Cell MDM2 Ubiquitination Assay

This immunoprecipitation-based assay directly visualizes the ubiquitination of MDM2 induced by this compound.

-

Transfection: Co-transfect cells (e.g., Panc-1) in 10-cm dishes with plasmids encoding HA-tagged Ubiquitin and Flag-tagged MDM2 using a suitable transfection reagent.

-

This compound Treatment: After 24 hours, treat the transfected cells with this compound (e.g., 0.5 µM) or DMSO for another 24 hours.

-

Proteasome Inhibition: Add the proteasome inhibitor MG132 (25 µM) for the final 6 hours of incubation to allow ubiquitinated proteins to accumulate.[4]

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and deubiquitinase inhibitors.

-

Immunoprecipitation (IP):

-

Pre-clear lysates with Protein A/G agarose (B213101) beads.

-

Incubate the supernatant with an anti-Flag antibody overnight at 4°C to pull down MDM2.

-

Add fresh Protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

-

Western Blotting:

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Perform Western blotting as described in Protocol 1.

-

Probe one membrane with an anti-HA antibody to detect ubiquitinated MDM2 (appearing as a high-molecular-weight smear) and another with an anti-Flag or anti-MDM2 antibody to confirm the immunoprecipitation of MDM2.

-

Caption: Workflow for the in-cell MDM2 ubiquitination assay.

Downstream Signaling Pathways

The reduction of MDM2 protein levels by this compound initiates distinct downstream effects that depend on the p53 status of the cancer cell.

-

In p53 Wild-Type Cancers: The degradation of MDM2 leads to the stabilization and accumulation of p53.[3] Activated p53 then translocates to the nucleus and transcriptionally activates target genes like p21, which induces cell cycle arrest (primarily G2/M phase), and BAX, which promotes apoptosis.[3][4]

-

In p53 Mutant/Null Cancers: this compound remains effective, demonstrating that its anticancer activities are not solely reliant on p53.[3][4][5] The degradation of MDM2 eliminates its p53-independent oncogenic functions, which include promoting cell proliferation and survival through other pathways. This leads to apoptosis and cell cycle arrest, although the precise downstream effectors may differ from the p53-dependent pathway.[3][4]

Caption: Downstream effects of this compound in different p53 contexts.

Conclusion and Future Directions

This compound represents a first-in-class MDM2 inhibitor that operates through a unique and potent mechanism: the induction of MDM2 autoubiquitination and proteasomal degradation.[4] Its ability to exert anticancer effects in vitro and in vivo, regardless of p53 status, makes it a highly promising therapeutic candidate for a wide range of malignancies, including those resistant to conventional therapies.[3][4][5] Future research should focus on clinical trials to establish its safety and efficacy in human patients and to explore potential synergistic combinations with other anticancer agents. The development of this compound underscores the potential of targeting protein degradation as a powerful strategy in oncology.

References

- 1. The MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SP-141: A Novel MDM2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-141 is a potent and specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2) oncoprotein. Identified through high-throughput screening and structure-based drug design, this compound represents a novel class of MDM2 inhibitors. Its unique mechanism of action, which involves the induction of MDM2 auto-ubiquitination and subsequent proteasomal degradation, distinguishes it from other inhibitors that primarily focus on blocking the MDM2-p53 interaction. This activity is notably independent of the p53 tumor suppressor status of cancer cells, suggesting a broad therapeutic potential. Preclinical studies have demonstrated significant anti-tumor efficacy in various cancer models, including pancreatic and breast cancer, both in vitro and in vivo. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, is a pyrido[b]indole derivative. Its structure was confirmed by UV, IR, MS, and NMR spectroscopy, with a purity greater than 99%.[1]

| Property | Value | Reference |

| Chemical Name | 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole | [2] |

| Molecular Formula | C₂₂H₁₆N₂O | [3] |

| Molecular Weight | 324.38 g/mol | [3] |

| CAS Number | 1253491-42-7 | [3][4] |

| Appearance | Powder | [3] |

| Solubility | DMSO: 65 mg/mL (200.38 mM) | [3] |

| Water: Insoluble | [3] | |

| Ethanol: 65 mg/mL | [3] | |

| Storage | Powder: -20°C for 3 years | [3] |

| In solvent (-80°C): 1 year | [3] |

Mechanism of Action and Signaling Pathway

This compound directly binds to the MDM2 protein with high affinity (Ki = 28 nM).[5][6] This binding event triggers a conformational change in MDM2, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[1][7] This reduction in cellular MDM2 levels alleviates the suppression of its downstream targets. In cells with wild-type p53, the degradation of MDM2 leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.[1] Crucially, this compound exerts its anti-cancer effects even in cancer cells with mutated or deficient p53, indicating a p53-independent mechanism of action.[1][7] The reduction of the oncoprotein MDM2 itself disrupts cancer cell signaling and survival pathways.

Biological Activity

In Vitro Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) | Reference |

| HPAC | Pancreatic | Wild-type | 0.38 | [4] |

| Panc-1 | Pancreatic | Mutant | 0.50 | [4] |

| AsPC-1 | Pancreatic | Mutant | 0.36 | [4] |

| Mia-Paca-2 | Pancreatic | Mutant | 0.41 | [4] |

| IMR90 | Normal Fibroblast | Wild-type | 13.22 | [4] |

| MCF-7 | Breast | Wild-type | Not specified | [5] |

| MDA-MB-468 | Breast | Mutant | Not specified | [5] |

This compound induces G2/M phase cell cycle arrest and apoptosis in a concentration-dependent manner in both p53 wild-type and mutant breast cancer cells.[5] It also inhibits colony formation and cell migration.[1][2]

In Vivo Efficacy

The anti-tumor activity of this compound has been validated in mouse xenograft models.

| Cancer Type | Mouse Model | Dosage and Administration | Outcome | Reference |

| Pancreatic Cancer | Xenograft and Orthotopic | 40 mg/kg, i.p., 5 days/week for ~3 weeks | 75% reduction in tumor volume compared to control. | [1][4] |

| Breast Cancer | Xenograft | 40 mg/kg, i.p., for 30 or 42 days | Suppression of tumor growth. | [5] |

In these studies, this compound was well-tolerated with no significant differences in body weight compared to the control group.[4][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.01-10 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%.

MDM2 Auto-ubiquitination Assay

This protocol demonstrates the effect of this compound on the ubiquitination of MDM2.

Methodology:

-

Transfection: Co-transfect cancer cells (e.g., HPAC or Panc-1) with plasmids encoding for MDM2 and ubiquitin.

-

Treatment: After 24 hours, treat the cells with this compound (e.g., 0.5 µM) for another 24 hours.

-

Proteasome Inhibition: Add a proteasome inhibitor, such as MG132 (25 µM), for the final 6 hours of incubation to allow ubiquitinated proteins to accumulate.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and deubiquitinase inhibitors.

-

Immunoprecipitation: Immunoprecipitate MDM2 from the cell lysates using an anti-MDM2 antibody.

-

Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ubiquitin antibody to detect ubiquitinated MDM2.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in vivo.

Methodology:

-

Cell Implantation: Subcutaneously inject human pancreatic (e.g., Panc-1) or breast (e.g., MCF-7) cancer cells (5 x 10⁶ cells in Matrigel) into the flank of athymic nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (40 mg/kg) or vehicle control via intraperitoneal (i.p.) injection, five days a week for the duration of the study (e.g., 3-6 weeks).

-

Monitoring: Monitor tumor volume (measured with calipers) and mouse body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., western blotting for MDM2 levels).

Conclusion

This compound is a promising anti-cancer agent with a novel mechanism of action targeting the MDM2 oncoprotein. Its ability to induce MDM2 degradation, independent of p53 status, makes it a potentially valuable therapeutic for a wide range of cancers, including those resistant to conventional therapies. The data presented in this guide highlight its potent in vitro and in vivo activity and provide a foundation for further preclinical and clinical development. The detailed experimental protocols offer a resource for researchers investigating this compound and other MDM2-targeting compounds.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of SP-141: A Novel MDM2 Inhibitor for Breast Cancer Therapy

A Technical Overview for Drug Development Professionals

Introduction

SP-141 is a novel, small-molecule pyrido[b]indole inhibitor of the Murine Double Minute 2 (MDM2) oncogene, which has demonstrated significant preclinical anti-tumor activity in breast cancer models. This technical guide provides a comprehensive summary of the key preclinical data and experimental methodologies for this compound, designed for researchers, scientists, and drug development professionals. This compound operates through a distinct mechanism of action, directly binding to the MDM2 protein to induce its autoubiquitination and subsequent proteasomal degradation. This activity leads to cancer cell death in a manner that is independent of the tumor suppressor p53 status, suggesting a potential therapeutic avenue for a broad range of breast cancers, including those with mutant or deficient p53.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in preclinical breast cancer studies.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | p53 Status | IC50 (µM) |

| MCF-7 | Wild-type | Data not available |

| MDA-MB-231 | Mutant | Data not available |

| MDA-MB-468 | Mutant | Data not available |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a 72-hour exposure, as determined by the MTT assay.[3]

Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models

| Animal Model | Breast Cancer Cell Line | Treatment Protocol | Tumor Growth Inhibition | Reference |

| Nude Mice | MCF-7 | 40 mg/kg/day, i.p., 5 days/week for 42 days | Significant inhibition | [4] |

| Nude Mice | MDA-MB-468 | 40 mg/kg/day, i.p., 5 days/week for 30 days | Significant inhibition | [4] |

| Orthotopic | MDA-MB-231 | 160 mg/kg/day, oral (free this compound) for 24 days | 51% | [5] |

| Orthotopic | MDA-MB-231 | 160 mg/kg/day, oral (nanoparticle formulation) for 24 days | up to 90% | [5] |

i.p. = intraperitoneal

Mechanism of Action and Signaling Pathway

This compound directly binds to the MDM2 protein, a key negative regulator of the p53 tumor suppressor. This binding event triggers the autoubiquitination of MDM2, marking it for degradation by the proteasome. The subsequent reduction in cellular MDM2 levels leads to the accumulation of tumor suppressor proteins, including p53 and p21, which in turn induces cell cycle arrest and apoptosis in cancer cells. A significant feature of this compound's mechanism is its efficacy irrespective of the p53 mutational status of the cancer cells.[1][2][3]

References

- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

SP-141 in Pancreatic Cancer: A Technical Guide to its Dual-Targeting Mechanism and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by aggressive tumor biology and profound resistance to conventional therapies. The oncoprotein murine double minute 2 (MDM2) and the Wnt/β-catenin signaling pathway are frequently dysregulated in pancreatic cancer, contributing to its initiation, progression, and therapeutic resistance. SP-141, a novel small molecule inhibitor, has emerged as a promising therapeutic agent with a unique dual-targeting mechanism of action. This technical guide provides an in-depth overview of the preclinical investigations into the effects of this compound on pancreatic cancer, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and signaling pathway visualizations.

Introduction

The dismal prognosis for patients with pancreatic cancer underscores the urgent need for innovative therapeutic strategies that target the core molecular drivers of the disease. Overexpression of the MDM2 oncoprotein, an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor, is a frequent event in pancreatic cancer.[1] Concurrently, aberrant activation of the Wnt/β-catenin signaling pathway is implicated in pancreatic carcinogenesis, promoting cell proliferation, invasion, and metastasis.[2][3][4] this compound, a β-carboline derivative, has been identified as a potent inhibitor of MDM2 and has also been shown to independently target the β-catenin signaling pathway, presenting a compelling dual-pronged approach to treating pancreatic cancer.[5][6]

Mechanism of Action

This compound exerts its anti-cancer effects through two distinct but complementary mechanisms:

-

MDM2 Inhibition: this compound directly binds to the MDM2 protein, which promotes its auto-ubiquitination and subsequent proteasomal degradation.[1] This reduction in MDM2 levels leads to the stabilization and activation of the p53 tumor suppressor, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] Notably, this compound has demonstrated efficacy in pancreatic cancer cells irrespective of their p53 mutational status, suggesting that its anti-tumor activity is not solely reliant on p53 activation.[1]

-

β-Catenin Inhibition: this compound has been shown to directly bind to β-catenin, leading to its ubiquitination and proteasomal degradation in an MDM2-independent manner.[5][6] This disrupts the nuclear translocation of β-catenin and its interaction with TCF/LEF transcription factors, thereby downregulating the expression of downstream target genes such as c-Myc and cyclin D1, which are critical for cell proliferation.[3][5]

The dual inhibition of both MDM2 and β-catenin by this compound results in a synergistic anti-tumor effect, potently inhibiting the growth and survival of pancreatic cancer cells.[5]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various pancreatic cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

| Cell Line | p53 Status | IC50 (µM) of this compound (72h) | Reference |

| HPAC | Wild-type | 0.38 | [4] |

| Panc-1 | Mutant | 0.50 | [4] |

| AsPC-1 | Mutant | 0.36 | [4] |

| Mia-Paca-2 | Mutant | 0.41 | [4] |

| IMR90 (Normal Fibroblast) | Wild-type | 13.22 | [4] |

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment with this compound.

| Animal Model | Treatment | Outcome | Reference |

| Panc-1 Xenograft | 40 mg/kg/day this compound (i.p.), 5 days/week for 3 weeks | 75% reduction in tumor volume compared to control on Day 18. | [7] |

| Panc-1 Orthotopic | 40 mg/kg/day this compound (i.p.), 5 days/week for 5 weeks | Significant regression of orthotopic tumors. | [7] |

| AsPC-1 Orthotopic | 40 mg/kg/day this compound (i.p.), 5 days/week for 4 weeks | Significant regression of orthotopic tumors. | [5] |

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Mouse Models. Intraperitoneal (i.p.) administration of this compound demonstrated significant tumor growth inhibition and regression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on pancreatic cancer.

Cell Culture

Human pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1, Mia-Paca-2) and the normal human fibroblast cell line IMR90 were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (or vehicle control) for 72 hours.

-

Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using the Bradford assay.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-